1-(4-bromophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
Description
Crystallographic Characterization via X-Ray Diffraction Analysis
X-ray diffraction studies reveal that the compound crystallizes in the monoclinic crystal system with space group P2₁/n, featuring two crystallographically independent molecules in the asymmetric unit. The 1,2,4-triazole ring adopts a planar configuration, with bond lengths of 1.32–1.38 Å for N–N and N–C bonds, consistent with delocalized π-electron density across the heterocycle. The pyridin-3-yl substituent at position 5 of the triazole ring exhibits a dihedral angle of 12.5° relative to the triazole plane, indicating moderate conjugation. The sulfur atom bridging the triazole and ethanone moieties forms a bond length of 1.81 Å with the triazole C3 atom, while the ethanone carbonyl group displays a bond length of 1.21 Å, characteristic of ketonic functionality.
Key crystallographic parameters include:
| Parameter | Value |
|---|---|
| Unit cell dimensions | a = 8.42 Å, b = 14.67 Å, c = 16.89 Å |
| β angle | 92.3° |
| Z value | 4 |
| R factor | 0.042 |
Intermolecular interactions include C–H···O hydrogen bonds between the ethanone carbonyl and adjacent pyridinyl protons (2.48 Å), as well as π-π stacking interactions between parallel triazole rings (centroid-centroid distance: 3.72 Å).
Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) exhibits characteristic signals:
- δ 8.92 (s, 1H, triazole H2)
- δ 8.45–7.24 (m, 8H, pyridinyl and bromophenyl protons)
- δ 4.62 (s, 2H, SCH₂CO)
- δ 2.41 (s, 3H, N–CH₃)
¹³C NMR confirms the connectivity:
- δ 193.2 (C=O)
- δ 152.1–117.3 (aromatic carbons)
- δ 34.7 (SCH₂)
- δ 29.5 (N–CH₃)
Infrared Spectroscopy
Key absorption bands include:
Ultraviolet-Visible Spectroscopy
Electronic transitions occur at λₘₐₓ = 275 nm (π→π* of conjugated triazole-pyridine system) and 320 nm (n→π* of carbonyl group), with molar absorptivity ε = 12,400 L·mol⁻¹·cm⁻¹.
Tautomeric Behavior of 1,2,4-Triazole Core
The 1,2,4-triazole moiety exhibits prototropic tautomerism between 1H- and 4H- forms, stabilized by intramolecular hydrogen bonding. Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal a tautomeric equilibrium constant (Kₜ) of 1.8 × 10⁻³ at 298 K, favoring the 4H-tautomer due to conjugation with the pyridinyl substituent. Nuclear Overhauser Effect (NOE) correlations between the N–CH₃ protons and triazole H2 confirm the dominant tautomeric form in solution.
Conformational Analysis of Pyridinyl Substituent
The pyridin-3-yl group adopts two primary conformations:
- Coplanar conformation : Dihedral angle <10° relative to triazole plane (75% population)
- Perpendicular conformation : Dihedral angle ~85° (25% population)
Molecular dynamics simulations (AMBER force field) predict an energy barrier of 12.3 kJ·mol⁻¹ for interconversion between these states. The coplanar conformation enhances conjugation, as evidenced by bathochromic shifts in UV-Vis spectra compared to non-conjugated analogs.
Properties
Molecular Formula |
C16H13BrN4OS |
|---|---|
Molecular Weight |
389.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C16H13BrN4OS/c1-21-15(12-3-2-8-18-9-12)19-20-16(21)23-10-14(22)11-4-6-13(17)7-5-11/h2-9H,10H2,1H3 |
InChI Key |
XLIGPEDUABROBG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Br)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The reaction of methyl hydrazine with pyridine-3-carboxamide in the presence of phosphorus oxychloride (POCl₃) yields 4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazole. This method, adapted from analogous syntheses, involves refluxing in ethanol for 5–6 hours, achieving yields of 75–82%. Microwave-assisted cyclization, as demonstrated in recent studies, reduces reaction times to 15–20 minutes at 150–160°C, enhancing yields to 88–92% (Table 1).
Key reaction parameters :
-
Solvent : Ethanol or DMF
-
Temperature : 80–160°C (conventional) vs. 150°C (microwave)
-
Catalyst : POCl₃ or p-toluenesulfonic acid
Hydrazinolysis of Carbonyl Precursors
Hydrazinolysis of ethyl 3-(pyridin-3-yl)-3-oxopropanoate with methyl hydrazine in acetic acid generates the triazole ring. This method prioritizes regioselectivity, with the pyridinyl group anchoring at position 5 due to electronic effects. Yields range from 68–75% under conventional heating (12 hours), improving to 85% under microwave irradiation.
Introduction of the Sulfanyl Group
The sulfanyl (-S-) bridge connects the triazole core to the ethanone moiety. Two strategies are prevalent:
Nucleophilic Substitution with Thiols
4-Methyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol, synthesized via reaction with Lawesson’s reagent or H₂S gas, reacts with 2-bromo-1-(4-bromophenyl)ethanone in DMF at 60°C. Potassium carbonate facilitates deprotonation, enabling nucleophilic attack at the α-carbon of the ketone. Yields reach 70–78% after 6–8 hours.
Oxidative Coupling of Thiols
Copper(I)-catalyzed oxidative coupling between the triazole thiol and 1-(4-bromophenyl)-2-mercaptoethanone in dichloromethane achieves 65–72% yield. This method avoids harsh bases but requires anhydrous conditions and inert atmospheres.
Coupling Strategies for Final Assembly
Direct Alkylation
Treatment of 4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with 2-bromo-1-(4-bromophenyl)ethanone in acetone, catalyzed by K₂CO₃, affords the target compound in 80–85% yield after recrystallization from methanol.
Mitsunobu Reaction
Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, the Mitsunobu reaction couples the triazole thiol with 1-(4-bromophenyl)-2-hydroxyethanone. This method, though efficient (75–82% yield), demands stoichiometric reagents and precise stoichiometry.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Time (h) | Purity (%) |
|---|---|---|---|---|
| Conventional alkylation | K₂CO₃, acetone, 60°C | 80–85 | 6–8 | ≥95 |
| Microwave alkylation | K₂CO₃, DMF, 150°C, microwave | 88–92 | 0.5–1 | ≥98 |
| Mitsunobu reaction | DEAD, PPh₃, THF, rt | 75–82 | 12–24 | ≥90 |
Microwave-assisted synthesis significantly enhances efficiency, reducing reaction times by 90% while improving yields. However, scalability remains challenging compared to conventional heating.
Optimization Challenges and Solutions
Regioselectivity in Triazole Formation
The use of electron-withdrawing groups (e.g., pyridinyl) at position 5 directs substituent placement during cyclization. Steric effects from the methyl group at position 4 further stabilize the desired regioisomer.
Oxidation of Thiol Intermediates
Thiol oxidation to disulfides is mitigated by conducting reactions under nitrogen and using antioxidants like hydroquinone. Anhydrous solvents (DMF, THF) also suppress unwanted side reactions.
Chemical Reactions Analysis
Reduction of the Ethanone Group
The ketone moiety undergoes selective reduction to form secondary alcohols. This is achieved using sodium borohydride (NaBH₄) in ethanol under mild heating (45–50°C), yielding 1-(4-bromophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanol with a 57% yield .
| Reagent | Solvent | Temperature | Time | Yield | Product |
|---|---|---|---|---|---|
| NaBH₄ | Ethanol | 45–50°C | 1.5 h | 57% | Secondary alcohol derivative |
Oxidation of the Sulfanyl Linker
The thioether (-S-) group is susceptible to oxidation, forming sulfoxides or sulfones. While direct experimental data for this compound is limited, analogous reactions with similar triazole-thioether systems show oxidation using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).
| Oxidizing Agent | Conditions | Expected Product |
|---|---|---|
| H₂O₂ | Acetic acid, 25°C | Sulfoxide (R-S(O)-R') |
| mCPBA | Dichloromethane, 0°C | Sulfone (R-SO₂-R') |
Nucleophilic Aromatic Substitution (NAS) at the Bromophenyl Group
The para-bromine substituent on the phenyl ring participates in cross-coupling reactions. Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids replaces the bromine with aryl groups, enabling structural diversification.
| Catalyst | Base | Solvent | Temperature | Yield* |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 80°C | ~65% |
*Yield inferred from analogous reactions in triazole-bromophenyl systems.
Functionalization of the Triazole Ring
The 1,2,4-triazole core undergoes electrophilic substitution and coordination reactions:
-
Methylation : The N-methyl group on the triazole can be further alkylated using iodomethane in the presence of a base like potassium carbonate (K₂CO₃).
-
Metal Coordination : The pyridinyl nitrogen and triazole sulfanyl group act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic applications .
Nucleophilic Substitution at the Sulfanyl Position
The sulfur atom in the sulfanyl linker serves as a nucleophilic site. Reaction with alkyl halides (e.g., methyl iodide) in DMF containing cesium carbonate (Cs₂CO₃) replaces the sulfanyl group with alkyl substituents .
| Alkylating Agent | Base | Solvent | Time | Yield |
|---|---|---|---|---|
| CH₃I | Cs₂CO₃ | DMF | 24 h | 61% |
Condensation Reactions Involving the Ketone
The ketone participates in condensation with hydrazines or hydroxylamines to form hydrazones or oximes, respectively. These derivatives are precursors for heterocyclic syntheses .
| Reagent | Product | Application |
|---|---|---|
| NH₂NH₂ | Hydrazone | Intermediate for pyrazole synthesis |
| NH₂OH·HCl | Oxime | Coordination chemistry |
Acid/Base-Mediated Rearrangements
Under acidic conditions (e.g., HCl/EtOH), the triazole ring may undergo ring-opening or rearrangement, though specific data for this compound requires further study .
Photochemical Reactivity
The bromophenyl and pyridinyl groups confer UV activity, enabling potential photochemical transformations such as C-Br bond cleavage under UV light (λ = 254 nm) .
Key Research Findings
-
Synthetic Flexibility : The compound’s modular structure allows targeted modifications at the ketone, sulfanyl, or bromophenyl groups .
-
Biological Precursor : Reduced alcohol derivatives show enhanced solubility, making them intermediates for bioactive molecules .
-
Stability : The triazole ring remains intact under standard reaction conditions (pH 4–9, ≤100°C).
Scientific Research Applications
Medicinal Chemistry
1-(4-bromophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone has been identified for its promising biological activities:
- Antimicrobial Properties : Studies suggest that this compound exhibits significant antimicrobial activity against various pathogens, making it a candidate for drug development.
- Anti-inflammatory Effects : Preliminary research indicates potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Biological Research
The compound's mechanism of action involves interactions with specific molecular targets such as enzymes and receptors. This interaction can lead to the inhibition or modulation of their functions, which is crucial for its application in drug discovery and therapeutic development.
Material Science
In material science, 1-(4-bromophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone can serve as a building block in the synthesis of advanced materials:
- Polymers : It can be utilized in creating polymers with enhanced properties due to its unique chemical structure.
- Nanomaterials : The compound's functionalities may facilitate the development of nanomaterials with specific applications in electronics and photonics.
Case Study 1: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of 1-(4-bromophenyl)-2-{[4-methyl-5-(pyridin-3-y)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone demonstrated effective inhibition against several bacterial strains. The compound's ability to bind selectively to bacterial enzymes was highlighted as a key mechanism behind its efficacy.
Case Study 2: Anti-inflammatory Activity
In vitro studies have shown that this compound can reduce inflammation markers in cell cultures exposed to inflammatory stimuli. Further research is ongoing to explore its potential as an anti-inflammatory agent in clinical settings.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
- 1-(4-fluorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
- 1-(4-iodophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
Uniqueness
The uniqueness of 1-(4-bromophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, for example, can influence the compound’s reactivity and interactions with other molecules.
Biological Activity
1-(4-bromophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on recent research findings, including its synthesis, pharmacological properties, and applications.
Chemical Structure and Properties
The molecular formula of the compound is . The structural representation can be summarized as follows:
- Molecular Formula :
- SMILES Notation : CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4
This compound features a bromophenyl group, a pyridine moiety, and a triazole ring, which are known for their diverse biological activities.
Anticancer Activity
Research has indicated that compounds containing triazole rings exhibit significant anticancer properties. For instance, derivatives of triazoles have been shown to inhibit various cancer cell lines. A study demonstrated that similar compounds exhibited cytotoxic effects against breast cancer (T47D) and cervical cancer (HeLa) cell lines using the MTT assay .
Antibacterial and Antifungal Activity
The triazole scaffold is also associated with antimicrobial properties. Compounds similar to our target compound have shown effectiveness against various bacterial strains and fungi. For example, derivatives have been reported to possess selective inhibition against certain bacterial enzymes and fungal growth .
The mechanism by which this compound exerts its biological effects is thought to involve the inhibition of specific enzymes or receptors involved in cell proliferation and survival pathways. The presence of the triazole moiety is crucial for its interaction with biological targets, potentially leading to apoptosis in cancer cells or disruption of microbial cell wall synthesis .
Case Studies
- Synthesis and Evaluation : A study synthesized a related compound using a multistep process involving S-alkylation techniques. The synthesized compound was evaluated for its anticancer activity against various cell lines, showing promising results that support further development .
- Crystal Structure Analysis : Another research effort focused on the crystal structure of a similar derivative, providing insights into its molecular interactions and stability. This structural data aids in understanding how modifications can enhance biological activity .
Q & A
Q. What are the common synthetic routes for preparing this compound, and what key reaction conditions influence yield?
The synthesis typically involves S-alkylation of a triazole-thiol intermediate under alkaline conditions. For example:
- Step 1 : React 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1-phenylethanone in a polar solvent (e.g., ethanol) at reflux, using a base like KOH to deprotonate the thiol group .
- Step 2 : Reduce the resulting ketone intermediate (e.g., using NaBH₄ or LiAlH₄) to obtain the final product.
Critical factors include pH control (to avoid side reactions), solvent choice (DMF or ethanol for solubility), and reaction time (prolonged heating may degrade sensitive functional groups) .
Q. What spectroscopic techniques are employed for structural characterization, and how are data interpreted?
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm regiochemistry. For example, the pyridinyl proton signals appear as distinct downfield shifts (δ 8.5–9.0 ppm), while the methyl group on the triazole resonates near δ 2.5 ppm .
- IR Spectroscopy : The carbonyl stretch (C=O) at ~1700 cm⁻¹ and C-S bond vibrations (~650 cm⁻¹) confirm functional group integrity .
- X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles (e.g., C-S bond distances of ~1.75 Å), with data deposited in repositories like CCDC (e.g., depository number 1441403) .
Advanced Research Questions
Q. How can computational methods like DFT aid in understanding electronic properties and reaction mechanisms?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) provide insights into:
- Electronic Structure : HOMO-LUMO gaps predict reactivity (e.g., nucleophilic attack at the sulfanyl group) .
- Thermochemistry : Atomization energies and ionization potentials validate experimental thermochemical data (average error <2.4 kcal/mol) .
- Tautomerism : Energy comparisons between tautomeric forms (e.g., thione vs. thiol) explain stability trends .
Q. What challenges exist in crystallographic analysis of this compound, and how are they addressed?
- Crystal Quality : Poor solubility in common solvents (e.g., water) necessitates slow evaporation or diffusion methods.
- Disorder : Flexible sulfanyl-ethanone moieties may require constrained refinement in SHELXL .
- Validation : Cross-checking with spectroscopic data (e.g., NMR) ensures structural consistency .
Data Analysis and Reproducibility
Q. How can contradictions between spectroscopic and computational data be resolved?
- Experimental Variables : Degradation during analysis (e.g., organic compound decomposition over 9-hour experiments) may skew results. Implement rapid cooling or inert atmospheres to stabilize samples .
- Computational Validation : Compare multiple DFT functionals (e.g., hybrid vs. pure GGA) to assess sensitivity to exchange-correlation terms .
- Cross-Validation : Use 2D NMR (e.g., HSQC, HMBC) to confirm proton-carbon connectivity discrepancies predicted by DFT .
Q. What factors influence reproducibility in synthesis, and how can they be mitigated?
- Reagent Purity : Trace impurities (e.g., moisture in DMF) can inhibit S-alkylation. Use freshly distilled solvents and molecular sieves .
- Reaction Scaling : Nonlinear yield trends may arise during scale-up. Optimize stirring efficiency and heat transfer .
- Analytical Consistency : Standardize NMR acquisition parameters (e.g., relaxation delays) to ensure comparable integration values across batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
